molecular formula C18H19N3O4S2 B2960201 N-(2,4-dimethoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide CAS No. 878695-38-6

N-(2,4-dimethoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

Cat. No. B2960201
CAS RN: 878695-38-6
M. Wt: 405.49
InChI Key: GQUPQXNHETWWCE-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C18H19N3O4S2 and its molecular weight is 405.49. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Properties

A study investigated the synthesis and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives, presenting a new series of compounds with significant antibacterial potency against E. coli, B. subtilis, B. cereus, and K. pneumonia, as well as antifungal potency against A. flavus, A. niger, P. marneffei, and C. albicans. These findings suggest the potential of thienopyrimidine derivatives in developing new antimicrobial agents (Kerru et al., 2019).

Anticancer Activity

The design, synthesis, and evaluation of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide revealed promising anticancer activity against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines. The compound's structure was analyzed, and its interaction with cancer cell lines was studied, showing significant inhibition and potential as a therapeutic agent (Huang et al., 2020).

Synthesis and Molecular Structure Analysis

Research on the synthesis and crystal structure of N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine has provided insights into the molecular configuration and potential biological activities of similar compounds. The detailed structural analysis aids in understanding the compound's interactions at the molecular level, paving the way for the development of kinase inhibitors (Guillon et al., 2013).

Vibrational Spectroscopic Analysis

The vibrational spectroscopic signatures of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide were characterized to gain insights into its stereo-electronic interactions. This study contributes to a deeper understanding of the molecule's properties and its potential applications in antiviral therapies (Jenepha Mary et al., 2022).

Synthesis and Evaluation as CNS Agents

A study focused on the synthesis and pharmacological activity of pyridine-4-carbohydrazides and azetidinones derived from isonicotinyl hydrazone, exploring their potential as antidepressant and nootropic agents. The research highlights the central nervous system (CNS) activity of these compounds, indicating their utility in designing new therapeutic agents (Thomas et al., 2016).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-10-7-12-16(27-10)20-18(21(2)17(12)23)26-9-15(22)19-13-6-5-11(24-3)8-14(13)25-4/h5-8H,9H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUPQXNHETWWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)C)SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

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